2-Bromotetradecanoic acid

Description

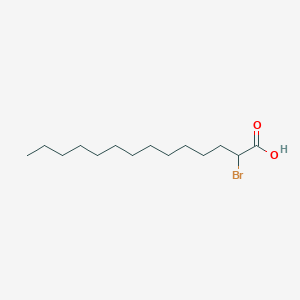

Structure

3D Structure

Properties

IUPAC Name |

2-bromotetradecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBKJNDQLLKTCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884484 |

Source

|

| Record name | 2-Bromotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10520-81-7, 135312-82-2 |

Source

|

| Record name | 2-Bromotetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10520-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanoic acid, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010520817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromotetradecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromotetradecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromotetradecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Bromotetradecanoic Acid

This guide provides an in-depth exploration of the synthetic pathways to 2-bromotetradecanoic acid, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, offers detailed experimental protocols, and discusses the critical parameters that govern the successful synthesis and purification of this alpha-bromo fatty acid.

Introduction: The Significance of 2-Bromotetradecanoic Acid

2-Bromotetradecanoic acid, also known as α-bromomyristic acid, is a derivative of the saturated fatty acid, tetradecanoic acid (myristic acid).[1][2] The introduction of a bromine atom at the alpha-position to the carboxyl group significantly enhances the molecule's reactivity, making it a versatile building block in organic synthesis. This functionalization opens up avenues for nucleophilic substitution reactions, enabling the introduction of various functional groups to produce a wide array of derivatives, such as α-hydroxy and α-amino fatty acids, which are of considerable interest in medicinal chemistry and materials science.

The Hell-Volhard-Zelinsky Reaction: The Principal Synthetic Pathway

The most established and widely employed method for the synthesis of 2-bromotetradecanoic acid is the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4][5] This reaction facilitates the α-bromination of a carboxylic acid upon treatment with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[3][4]

Mechanistic Insights

The HVZ reaction proceeds through a multi-step mechanism that begins with the conversion of the carboxylic acid to an acyl bromide. This initial step is crucial as the acyl bromide readily enolizes, a transformation that is not favorable for the carboxylic acid itself. The resulting enol then undergoes electrophilic attack by bromine at the α-carbon. Subsequent hydrolysis of the α-bromo acyl bromide yields the final product, 2-bromotetradecanoic acid.

// Nodes Carboxylic_Acid [label="Tetradecanoic Acid", fillcolor="#F1F3F4"]; Acyl_Bromide [label="Tetradecanoyl Bromide", fillcolor="#F1F3F4"]; Enol [label="Acyl Bromide Enol", fillcolor="#F1F3F4"]; Alpha_Bromo_Acyl_Bromide [label="2-Bromotetradecanoyl Bromide", fillcolor="#F1F3F4"]; Final_Product [label="2-Bromotetradecanoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Carboxylic_Acid -> Acyl_Bromide [label="+ PBr₃", color="#4285F4"]; Acyl_Bromide -> Enol [label="Tautomerization", color="#EA4335"]; Enol -> Alpha_Bromo_Acyl_Bromide [label="+ Br₂", color="#FBBC05"]; Alpha_Bromo_Acyl_Bromide -> Final_Product [label="+ H₂O (Hydrolysis)", color="#4285F4"]; }

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for 2-bromotetradecanoic acid synthesis.Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction

This protocol is a detailed procedure for the synthesis of 2-bromotetradecanoic acid based on the principles of the Hell-Volhard-Zelinsky reaction.

Materials and Equipment:

-

Tetradecanoic acid

-

Red phosphorus

-

Bromine

-

Dry diethyl ether

-

Distilled water

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus or recrystallization setup

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, place tetradecanoic acid and a catalytic amount of red phosphorus.

-

Addition of Bromine: From the dropping funnel, add bromine dropwise to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition of bromine is complete, heat the reaction mixture under reflux until the evolution of hydrogen bromide gas ceases. The color of the reaction mixture will typically fade from reddish-brown to a straw yellow.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and cautiously add water to the flask to hydrolyze the intermediate 2-bromotetradecanoyl bromide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with distilled water and a saturated solution of sodium bisulfite to remove any unreacted bromine.

-

Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\nTetradecanoic Acid + Red Phosphorus", fillcolor="#F1F3F4"]; Addition [label="Dropwise Addition of Bromine", fillcolor="#F1F3F4"]; Reflux [label="Heat under Reflux", fillcolor="#F1F3F4"]; Workup [label="Work-up:\nHydrolysis with Water", fillcolor="#F1F3F4"]; Extraction [label="Extraction with Diethyl Ether", fillcolor="#F1F3F4"]; Washing [label="Wash Organic Layer", fillcolor="#F1F3F4"]; Drying [label="Dry and Concentrate", fillcolor="#F1F3F4"]; Purification [label="Purification:\nRecrystallization or Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Addition; Addition -> Reflux; Reflux -> Workup; Workup -> Extraction; Extraction -> Washing; Washing -> Drying; Drying -> Purification; Purification -> End; }

Caption: Experimental workflow for the synthesis of 2-bromotetradecanoic acid.Purification of 2-Bromotetradecanoic Acid

The crude product obtained after the work-up can be purified by either recrystallization or vacuum distillation.

-

Recrystallization: Due to the long alkyl chain, 2-bromotetradecanoic acid has limited solubility in highly polar solvents like water. A suitable solvent for recrystallization would be a moderately polar organic solvent or a mixed solvent system. Hexane or a mixture of hexane and ethyl acetate are good starting points for solvent screening. The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

-

Vacuum Distillation: For larger scale purifications, distillation under reduced pressure is an effective method to obtain high-purity 2-bromotetradecanoic acid.

Alternative Synthetic Approaches

While the Hell-Volhard-Zelinsky reaction is the most common method, other synthetic strategies can be employed for the synthesis of α-bromo carboxylic acids.

-

Bromination of the Acid Chloride with N-Bromosuccinimide (NBS): An alternative to using elemental bromine is the reaction of the corresponding acid chloride with N-bromosuccinimide (NBS) in the presence of a radical initiator. This method can sometimes offer milder reaction conditions.

-

From α-Amino Acids: In some cases, α-bromo acids can be synthesized from the corresponding α-amino acids through a diazotization reaction followed by treatment with a bromide source.

Physicochemical Properties and Data Summary

A summary of the key physicochemical properties of 2-bromotetradecanoic acid is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₂₇BrO₂ |

| Molecular Weight | 307.27 g/mol |

| CAS Number | 10520-81-7 |

| Appearance | Solid |

| Boiling Point | 731.49 K (calculated) |

| Melting Point | Data not readily available |

| Solubility | Insoluble in water; soluble in organic solvents |

Conclusion

The synthesis of 2-bromotetradecanoic acid is a well-established process, with the Hell-Volhard-Zelinsky reaction being the method of choice for its reliability and efficiency. This guide has provided a comprehensive overview of the synthesis, including a detailed mechanistic explanation, a step-by-step experimental protocol, and purification strategies. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can consistently produce high-quality 2-bromotetradecanoic acid for their downstream applications in drug discovery and materials science.

References

-

NROChemistry. Hell-Volhard-Zelinsky Reaction. Available at: [Link]

-

Cheméo. Chemical Properties of 2-Bromotetradecanoic acid (CAS 10520-81-7). Available at: [Link]

-

SynArchive. Hell-Volhard-Zelinsky Reaction. Available at: [Link]

-

NIST. 2-Bromotetradecanoic acid. In: NIST Chemistry WebBook. Available at: [Link]

-

Organic Syntheses. 2-Bromohexanoyl chloride. Available at: [Link]

-

University of Colorado Boulder. Recrystallization. Available at: [Link]

-

University of California, Los Angeles. Recrystallization. Available at: [Link]

-

Organic Syntheses. Linolenic acid. Available at: [Link]

-

Florida A&M University. Lab Report Recrystallization. Available at: [Link]

-

YouTube. Organic Chemistry Lab: Recrystallization. Available at: [Link]

-

University of Rochester. Tips & Tricks: Recrystallization. Available at: [Link]

-

YouTube. Synthesis strategies using carboxylic acid derivatives V4. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. Available at: [Link]

-

ResearchGate. Reagents and Synthetic Methods; 14. A Facile Synthesis of Carboxylic Acid Bromides and Esters under Neutral Conditions via Reaction of the Trimethylsilyl Esters with Triphenylphophine Dibromide. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids, esters and amides. Available at: [Link]

-

Organic Chemistry Portal. Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Available at: [Link]

-

Biophysical Journal. Mechanism of Long-Chain Free Fatty Acid Protonation at the Membrane-Water Interface. Available at: [Link]

-

Journal of Drug Delivery and Therapeutics. Isolation of Alpha-linolenic acid (ALA) from tasar, Antherea mylitta pupal oil and its. Available at: [Link]

-

MDPI. Separation and Purification of ω-6 Linoleic Acid from Crude Tall Oil. Available at: [Link]

- Google Patents. Process for purifying fatty acid amides.

Sources

An In-Depth Technical Guide to α-Bromomyristic Acid: Structure, Properties, and Applications

Introduction: Unveiling a Versatile Tool for Chemical Innovation

α-Bromomyristic acid, systematically known as 2-bromotetradecanoic acid, is a halogenated derivative of the saturated fatty acid, myristic acid. This compound emerges as a pivotal intermediate in organic synthesis and a valuable probe in biochemical research. The introduction of a bromine atom at the α-position to the carboxyl group significantly alters the molecule's reactivity, transforming it from a relatively inert fatty acid into a versatile building block for the synthesis of a wide array of more complex molecules. Its structural similarity to endogenous fatty acids also makes it a compelling tool for investigating cellular processes involving lipid metabolism and protein modification. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of α-bromomyristic acid, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

α-Bromomyristic acid is a C14 long-chain fatty acid bearing a bromine substituent on the carbon atom adjacent to the carboxyl group. This structural feature is the cornerstone of its chemical utility.

Chemical Structure

The molecule consists of a thirteen-carbon chain terminating in a carboxyl group, with a bromine atom attached to the second carbon (the α-carbon).

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.

Detailed Experimental Protocol

This protocol is a generalized procedure for the Hell-Volhard-Zelinsky bromination of a long-chain fatty acid like myristic acid. [1] Materials:

-

Myristic acid

-

Red phosphorus

-

Bromine

-

Dry, inert solvent (e.g., carbon tetrachloride or dichloromethane, optional)

-

Water

-

Sodium bisulfite solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Gas trap (containing NaOH or NaHSO₃ solution)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus or recrystallization setup

Procedure:

-

Reaction Setup: In a dry round-bottom flask, place myristic acid (1.0 eq) and a catalytic amount of red phosphorus (approx. 0.1 eq). If myristic acid is solid at room temperature, it can be gently warmed to melt or dissolved in a minimal amount of a dry, inert solvent.

-

Bromine Addition: Attach a dropping funnel containing bromine (1.1-1.5 eq) to the flask. The top of the reflux condenser should be connected to a gas trap to neutralize the evolved hydrogen bromide (HBr) gas. Add the bromine dropwise to the reaction mixture with stirring. The reaction is exothermic and will generate HBr.

-

Reaction: After the addition of bromine is complete, heat the reaction mixture to 60-80 °C. The reaction time will vary depending on the scale and specific conditions but is typically several hours. Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Cautiously add water to the reaction mixture to hydrolyze the intermediate acyl bromide and any unreacted phosphorus halides. This step is highly exothermic and will generate more HBr gas.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. If a solvent was used, add more to ensure proper phase separation. Wash the organic layer sequentially with water and a saturated solution of sodium bisulfite to remove any unreacted bromine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent using a rotary evaporator.

-

Purification: The crude α-bromomyristic acid can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).

Caption: Experimental workflow for HVZ synthesis.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized α-bromomyristic acid. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

The proton on the α-carbon (CH-Br) is expected to appear as a triplet downfield, typically in the range of 4.1-4.4 ppm, due to deshielding by both the bromine and the carbonyl group.

-

The methylene protons adjacent to the α-carbon will appear as a multiplet around 2.0-2.2 ppm.

-

The long aliphatic chain will show a broad multiplet between 1.2-1.6 ppm.

-

The terminal methyl group will be an upfield triplet at approximately 0.9 ppm.

-

The acidic proton of the carboxyl group will be a broad singlet, highly dependent on the solvent and concentration, typically >10 ppm.

¹³C NMR:

-

The carbonyl carbon (C=O) will be the most downfield signal, expected in the range of 170-180 ppm.

-

The α-carbon (CH-Br) will be significantly deshielded, appearing around 45-55 ppm.

-

The carbons of the long alkyl chain will resonate in the typical aliphatic region of 14-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for α-bromomyristic acid are expected as follows:

| Wavenumber (cm⁻¹) | Assignment |

| 2800-3300 (broad) | O-H stretch of the carboxylic acid |

| 2850-2960 | C-H stretches of the alkyl chain |

| ~1710 | C=O stretch of the carboxylic acid |

| ~1465 | C-H bend (scissoring) of CH₂ |

| ~1200-1300 | C-O stretch of the carboxylic acid |

| 500-700 | C-Br stretch |

The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of 2-bromotetradecanoic acid for further reference. [2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of α-bromomyristic acid will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 306 and 308.

Key Fragmentation Pathways:

-

α-Cleavage: Loss of the carboxyl group (•COOH) or the entire bromo-carboxyl moiety.

-

McLafferty Rearrangement: Possible if the alkyl chain is long enough, though less common for the molecular ion of carboxylic acids.

-

Loss of HBr: A peak corresponding to [M-HBr]⁺ may be observed.

-

Cleavage of the C-Br bond: A peak at [M-Br]⁺ would be significant.

The NIST Chemistry WebBook hosts the mass spectrum of 2-bromotetradecanoic acid, which can be consulted for detailed fragmentation analysis. [3]

Chemical Reactivity and Synthetic Applications

The synthetic utility of α-bromomyristic acid stems from the reactivity of the C-Br bond. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at the α-position.

Common Reactions:

-

Synthesis of α-Hydroxy Acids: Reaction with a hydroxide source (e.g., aqueous NaOH) followed by acidification yields 2-hydroxytetradecanoic acid.

-

Synthesis of α-Amino Acids: Reaction with ammonia or an amine source can produce 2-aminotetradecanoic acid, a non-proteinogenic amino acid.

-

Esterification: The carboxyl group can be esterified under standard conditions (e.g., Fischer esterification) to produce α-bromo esters, which are also valuable synthetic intermediates.

-

Formation of α,β-Unsaturated Acids: Elimination of HBr using a base can lead to the formation of 2-tetradecenoic acid.

Applications in Research and Drug Development

α-Bromomyristic acid and its analogues, particularly 2-bromopalmitate, have been instrumental as chemical probes to study fundamental biological processes. Their application in drug discovery is an area of growing interest.

Inhibition of Protein Acylation

Protein S-palmitoylation is a reversible post-translational modification where a palmitate group is attached to a cysteine residue via a thioester linkage. This process is crucial for protein trafficking, stability, and function. 2-Bromopalmitate, a close analogue of α-bromomyristic acid, is a widely used inhibitor of protein palmitoylation. [4][5]It is believed to act by irreversibly binding to the active site of protein acyltransferases (PATs), the enzymes responsible for palmitoylation. [6]Given its structural similarity, α-bromomyristic acid is expected to exhibit similar inhibitory activity and can be employed in studies to elucidate the role of palmitoylation in various cellular pathways and disease states, including cancer and neurological disorders.

Probing Fatty Acid Metabolism

α-Brominated fatty acids can serve as valuable tools to investigate fatty acid metabolism. They can act as competitive inhibitors or alternative substrates for enzymes involved in fatty acid activation, transport, and β-oxidation. For instance, 2-bromopalmitoyl-CoA has been shown to be a potent and specific inhibitor of mitochondrial fatty acid oxidation. [4]By analogy, α-bromomyristic acid can be used to study the enzymes and pathways involved in the metabolism of myristic acid and other long-chain fatty acids.

Precursor in Drug Synthesis

As a versatile synthetic intermediate, α-bromomyristic acid can be a starting material for the synthesis of more complex bioactive molecules. The ability to introduce various functional groups at the α-position allows for the generation of libraries of novel fatty acid derivatives for screening in drug discovery programs. These derivatives could be designed to target enzymes involved in lipid signaling or to have specific antimicrobial or anticancer properties.

Safety and Handling

α-Bromomyristic acid should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It is expected to be corrosive and may cause severe skin burns and eye damage. It may also be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

α-Bromomyristic acid is a molecule of significant interest to both synthetic chemists and biomedical researchers. Its straightforward synthesis via the Hell-Volhard-Zelinsky reaction and the versatile reactivity of its α-bromo substituent make it a valuable building block for organic synthesis. Furthermore, its structural analogy to myristic acid positions it as a powerful tool for investigating the intricacies of fatty acid metabolism and protein acylation. As our understanding of the roles of these processes in health and disease continues to expand, the utility of α-bromomyristic acid and its derivatives in drug discovery and development is poised to grow. This guide has provided a foundational understanding of this important chemical entity, intended to empower researchers to harness its full potential in their scientific endeavors.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 2-Bromotetradecanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Bromotetradecanoic acid (CAS 10520-81-7). Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). IR Spectrum of 2-Bromotetradecanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of 2-Bromotetradecanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 2-bromotetradecanoic acid with retention time (RT)= 16.694. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

ALL ABOUT CHEMISTRY. (2020, July 7). Hell-Volhard-Zelinsky Bromination. Retrieved from [Link]

-

Master Organic Chemistry. (2023, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-tetradecanoic acid, ethyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-tetradecanoic acid, ethyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemguide. (n.d.). The mass spectra of the individual halogenoalkanes. Retrieved from [Link]

- Pedro, M. P., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLOS ONE, 8(10), e75232.

- Davda, D., et al. (2013). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS Chemical Biology, 8(9), 1912-1917.

-

ResearchGate. (n.d.). Metabolic transitions regulate global protein fatty acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Carbonyl halide catalyst for alpha-bromination of aliphatic acids.

-

ResearchGate. (n.d.). (PDF) 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. Retrieved from [Link]

-

ACS Publications. (2013). Profiling Targets of the Irreversible Palmitoylation Inhibitor 2-Bromopalmitate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

The Journal of Clinical Investigation. (1995). Interactions of a Very Long Chain Fatty Acid with Model Membranes and Serum Albumin. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

-

University of Utah. (n.d.). ¹³C DEPT NMR 1D Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). Brominating higher fatty acids and esters.

-

MDPI. (n.d.). Role of Long Chain Fatty Acids in Developmental Programming in Ruminants. Retrieved from [Link]

-

PubMed. (n.d.). Interactions of long-chain fatty acids and albumin: determination of free fatty acid levels using the fluorescent probe ADIFAB. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Molecular recognition with boronic acids—applications in chemical biology. Retrieved from [Link]

-

Proceedings of the National Academy of Sciences. (2021). Discovery and characterization of bromodomain 2-specific inhibitors of BRDT. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Enantiomerically Enriched α-Bromonitriles From Amino Acids. Retrieved from [Link]

-

Nature. (2019). Bromodomain biology and drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Retrieved from [Link]

-

Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromotetradecanoic acid [webbook.nist.gov]

- 3. 2-Bromotetradecanoic acid [webbook.nist.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. 2-Bromopalmitate reduces protein deacylation by inhibition of acyl-protein thioesterase enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Cellular Mechanism of 2-Bromotetradecanoic Acid

Introduction

2-Bromotetradecanoic acid (2-BTD), also known as α-bromomyristic acid, is a synthetic, halogenated derivative of the 14-carbon saturated fatty acid, myristic acid. In cellular and molecular biology, fatty acids and their derivatives are not merely metabolic fuels or structural components of membranes; they are critical players in a vast array of signaling and regulatory processes. The covalent attachment of fatty acids to proteins, a post-translational modification known as acylation, is a key mechanism for controlling protein localization, stability, and function. 2-BTD serves as a powerful chemical probe to investigate these processes, primarily through its function as an inhibitor of N-myristoylation. This guide provides a comprehensive overview of the molecular mechanisms through which 2-BTD exerts its effects on cells, details its impact on critical signaling pathways, and presents validated experimental workflows for its study.

Part 1: The Primary Mechanism of Action: Inhibition of N-Myristoyltransferase (NMT)

The principal mechanism by which 2-BTD affects cellular function is through the potent inhibition of N-myristoyltransferase (NMT). NMT is the enzyme responsible for catalyzing N-myristoylation—the irreversible attachment of myristate to the N-terminal glycine residue of a wide range of substrate proteins.[1] This modification is fundamental for promoting protein-membrane interactions and facilitating protein-protein interactions.[1]

The NMT Catalytic Cycle

The NMT catalytic cycle follows an ordered Bi-Bi mechanism.[1] First, myristoyl-Coenzyme A (Myr-CoA), the activated form of myristic acid, binds to the enzyme. This induces a conformational change in NMT, creating a binding pocket for the N-terminal sequence of the substrate protein.[1][2] The N-terminal glycine's alpha-amino group then performs a nucleophilic attack on the thioester carbonyl of Myr-CoA, transferring the myristoyl group to the protein. Finally, CoA and the myristoylated protein are released.[1]

Competitive Inhibition by 2-Bromotetradecanoic Acid

As a structural analog of myristic acid, 2-BTD acts as a competitive inhibitor of NMT.[3] Within the cell, 2-BTD is first activated to its coenzyme A thioester, 2-bromomyristoyl-CoA. This analog then competes with the endogenous Myr-CoA for binding to the active site of NMT. The presence of the bulky bromine atom at the α-carbon sterically hinders the proper positioning of the substrate peptide and the subsequent nucleophilic attack by the N-terminal glycine. This effectively blocks the transfer of the fatty acid, leading to an accumulation of non-myristoylated proteins.

Part 3: Alternative Mechanism: Inhibition of Fatty Acid β-Oxidation

While NMT inhibition is the most prominent mechanism of action, it is important to recognize that 2-bromo substituted fatty acids can also interfere with mitochondrial fatty acid β-oxidation. Studies on related compounds, such as 2-bromopalmitate and 2-bromooctanoate, have shown that they can inhibit key enzymes in this pathway. [4]Specifically, these compounds have been demonstrated to inhibit carnitine palmitoyltransferase I (CPT1), which is essential for the transport of long-chain fatty acids into the mitochondria, and 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation spiral. [4][5][6]By analogy, 2-BTD may also exert some of its cellular effects by limiting energy production from fatty acids, although this is generally considered a secondary mechanism compared to its potent effect on N-myristoylation.

Part 4: Experimental Workflows and Data Analysis

To investigate the cellular effects of 2-bromotetradecanoic acid, a series of well-established experimental protocols can be employed.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [7]Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. [8] Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight. [9]2. Compound Treatment: Prepare serial dilutions of 2-BTD in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of 2-BTD (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator. [9]4. MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. [10]5. Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals. [10]6. Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [9][10]7. Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [7]8. Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Express the results as a percentage of the vehicle-treated control cells.

Table 1: Representative Dose-Response Data for 2-BTD

| 2-BTD Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability (Relative to Control) |

|---|---|---|

| 0 (Vehicle Control) | 1.25 | 100% |

| 1 | 1.21 | 97% |

| 5 | 1.05 | 84% |

| 10 | 0.88 | 70% |

| 25 | 0.61 | 49% |

| 50 | 0.35 | 28% |

| 100 | 0.15 | 12% |

Protocol 2: Analysis of Global N-Myristoylation by Metabolic Labeling

This protocol uses a myristic acid analog containing a bioorthogonal tag (e.g., an alkyne) to directly measure the inhibition of N-myristoylation. [11]The alkyne tag allows for the covalent attachment of a reporter molecule, such as biotin or a fluorophore, via a copper-catalyzed click chemistry reaction. [12][13] Methodology:

-

Pre-treatment with Inhibitor: Culture cells to ~80% confluency. Pre-treat the cells with various concentrations of 2-BTD or vehicle control for 1-2 hours.

-

Metabolic Labeling: Add an alkyne-modified myristic acid analog (e.g., 12-azidododecanoate or YnMyr) to the culture medium at a final concentration of 25-50 µM. [14][15]Incubate for 4-6 hours to allow for its incorporation into proteins.

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.

-

Click Chemistry Reaction: Normalize protein concentration for all samples. To 50-100 µg of protein lysate, add the click chemistry reaction cocktail. This typically includes a copper (I) catalyst, a reducing agent, a copper chelator, and an azide- or alkyne-functionalized reporter tag (e.g., Azide-Alexa Fluor 488 for in-gel fluorescence or Biotin-Azide for pulldown).

-

Sample Preparation & Analysis:

-

For In-Gel Fluorescence: After the reaction, precipitate the protein, resuspend in SDS-PAGE loading buffer, and resolve by electrophoresis. Visualize the labeled proteins using a gel imager. A decrease in fluorescence intensity indicates inhibition of myristoylation.

-

For Western Blot/Proteomics: Use a biotin tag. After the click reaction, the biotinylated proteins can be captured on streptavidin-coated beads, washed, eluted, and analyzed by Western blot for specific candidate proteins (e.g., c-Src) or by mass spectrometry for global proteomic analysis. [11]

-

Table 2: Key Myristoylated Proteins Affected by 2-BTD Treatment (Based on known NMT substrates that would show reduced labeling in a proteomic screen)

| Protein Name | Family/Function | Cellular Role Disrupted by NMT Inhibition |

| c-Src | Src Family Kinase | Signal transduction, cell proliferation, membrane anchoring [16][17] |

| Lyn | Src Family Kinase | B-cell receptor signaling, angiogenesis [18] |

| Fyn | Src Family Kinase | T-cell receptor signaling, neuronal development [16] |

| Gαi/Gαo | G-protein α subunit | Signal transduction from GPCRs |

| ARF1 | ADP-ribosylation factor | Vesicular trafficking, Golgi function |

| HIV-1 Gag | Viral structural protein | Virus assembly and budding |

Conclusion

2-Bromotetradecanoic acid is a valuable pharmacological tool for dissecting the roles of protein N-myristoylation in cellular physiology and disease. Its primary mechanism of action involves the competitive inhibition of N-myristoyltransferase, which leads to a global reduction in the myristoylation of a large cohort of proteins. The functional consequences are profound, most notably the mislocalization and inactivation of key signaling molecules like Src family kinases, resulting in the suppression of pathways that drive cell proliferation and survival. While potential off-target effects on fatty acid oxidation should be considered, 2-BTD remains an indispensable reagent for researchers and drug development professionals seeking to understand and target the critical process of protein myristoylation.

References

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Jabir, M. S. (2023). MTT (Assay protocol). Protocols.io. [Link]

-

Patwardhan, P., & Resh, M. D. (2010). Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity. Molecular and Cellular Biology, 30(17), 4094–4107. [Link]

-

Kim, S., et al. (2017). Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression. Cancer Research, 77(24), 6950-6962. [Link]

-

Kim, S., et al. (2017). Blocking Myristoylation of Src Inhibits Its Kinase Activity and Suppresses Prostate Cancer Progression. Cancer Research. [Link]

-

AACR. (2017). Data from Blocking Myristoylation of Src Inhibits Its Kinase Activity and Suppresses Prostate Cancer Progression. Figshare. [Link]

-

Heal, W. P., et al. (2011). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. Nature Protocols, 7(1), 105-117. [Link]

-

Charron, G., et al. (2009). Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog. The FASEB Journal, 23(1), 95-105. [Link]

-

Hagiwara, M., et al. (2024). N-myristoyltransferase 1-mediated Src Myristoylation Promotes Non-receptor Tyrosine Kinase Pathways in Oral Squamous Cell Carcinoma. Anticancer Research, 44(1), 137-147. [Link]

-

Broncel, M., et al. (2023). Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. Chemical Science, 14(11), 2846-2854. [Link]

-

ResearchGate. (n.d.). Figure 1. Metabolic labelling allows for enrichment and visualisation.... Retrieved from [Link]

-

Wright, M. H., et al. (2010). Protein myristoylation in health and disease. Journal of Chemical Biology, 3(1), 19-35. [Link]

-

Pain, R., et al. (2023). N-myristoylation inhibition reduces angiogenesis and cancer cell migration. Cancer Research, 83(7_Suppl), Abstract nr 3620. [Link]

-

Jones, M. L., et al. (2020). Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion. PLOS Biology, 18(12), e3001002. [Link]

-

Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. Journal of Biological Chemistry, 254(14), 6755-6762. [Link]

-

Jones, M. L., et al. (2020). Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress, and invasion. ResearchGate. [Link]

-

Boutin, J. A. (2017). Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology, 8, 749. [Link]

-

Chen, Y., et al. (2024). Inhibition of N-myristoyltransferase activity promotes androgen receptor degradation in prostate cancer. The Prostate, 84(3), 254-268. [Link]

-

Carr, R., et al. (2023). N-Myristoyltransferase (NMT) inhibitors are completely novel payloads for Antibody Drug Conjugates that deliver extensive tumor. Myricx Bio. [Link]

-

Mehandzhiyski, A. Y., et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. International Journal of Molecular Sciences, 23(17), 9687. [Link]

-

Sherratt, H. S. (1988). Inhibitors of fatty acid oxidation. Pharmacology & Therapeutics, 38(3), 319-355. [Link]

-

Patsnap Synapse. (2024). What are NMT2 inhibitors and how do they work?. Retrieved from [Link]

-

Fujiwara, M., et al. (2022). TNF-α-induced Inhibition of Protein Myristoylation Via Binding Between NMT1 and Sorbs2 in Osteoblasts. In Vivo, 36(6), 2639-2646. [Link]

-

Mehandzhiyski, A. Y., et al. (2022). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. International Journal of Molecular Sciences, 23(19), 11929. [Link]

-

Mehandzhiyski, A. Y., et al. (2022). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. PMC. [Link]

-

Creative Biolabs. (n.d.). N-myristoyltransferase (NMT). Retrieved from [Link]

-

Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. Journal of Biological Chemistry, 254(9), 3303-3310. [Link]

-

Begriche, K., et al. (2013). Drug-Induced Inhibition of Mitochondrial Fatty Acid Oxidation and Steatosis. ResearchGate. [Link]

-

Wikipedia. (n.d.). N-myristoyltransferase inhibitors. Retrieved from [Link]

-

Asare-Bediako, B., & Akabutu, J. (2023). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. Metabolites, 13(2), 273. [Link]

Sources

- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Inhibitors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion | PLOS Biology [journals.plos.org]

- 12. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of N-myristoyltransferase activity promotes androgen receptor degradation in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-myristoyltransferase 1-mediated Src Myristoylation Promotes Non-receptor Tyrosine Kinase Pathways in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Topic: N-myristoyltransferase Inhibition by 2-Bromotetradecanoic Acid

An In-depth Technical Guide for Researchers

Abstract

N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of target proteins, is a critical co- and post-translational modification in all eukaryotes.[1][2] This lipid modification is catalyzed by N-myristoyltransferase (NMT) and is essential for the proper localization and function of a multitude of proteins involved in signal transduction, protein trafficking, and cellular architecture.[2][3][4] Consequently, NMT has emerged as a promising therapeutic target for various diseases, including cancer, and fungal, parasitic, and viral infections.[1][5][6] 2-Bromotetradecanoic acid (2-Br-T), also known as α-bromomyristic acid, is a myristic acid analog that serves as a valuable tool for studying the functional outcomes of NMT inhibition. This guide provides a comprehensive technical overview of the mechanism of NMT, its inhibition by 2-Br-T, the downstream cellular consequences, and detailed protocols for assessing NMT activity and inhibition in both in vitro and cellular contexts.

The Central Role of N-Myristoylation

Protein N-myristoylation is an irreversible lipid modification that attaches a myristoyl group from myristoyl-coenzyme A (Myr-CoA) to the N-terminal glycine residue of a substrate protein.[7][8] This process is fundamental for mediating weak protein-protein and protein-lipid interactions that are vital for cellular function.[2]

Key roles of N-myristoylation include:

-

Membrane Targeting: The attached myristoyl group increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, a prerequisite for the function of many signaling proteins like Src family kinases.[9]

-

Signal Transduction: Many proteins in critical signaling pathways, including G-protein α subunits and kinases, require myristoylation to localize correctly and interact with their downstream effectors.[2][3][10][11]

-

Protein Stability and Conformation: The myristoyl group can be sequestered within a hydrophobic pocket of the protein, and its exposure can be regulated by ligand binding or other signals, acting as a "myristoyl switch" to control protein activity and localization.[2][12]

-

Viral Assembly: Viruses often hijack the host cell's NMT to myristoylate viral proteins, such as the HIV-1 Gag protein, which is essential for viral particle assembly and budding.[5][9][12]

N-Myristoyltransferase (NMT): The Catalytic Engine

N-myristoyltransferase is the sole enzyme responsible for catalyzing protein N-myristoylation.[2][13] In vertebrates, two isozymes, NMT1 and NMT2, exist, sharing high sequence identity but exhibiting some differences in substrate specificity.[2][14][15]

Catalytic Mechanism: NMT follows an ordered Bi-Bi reaction mechanism.[12] This process involves two substrates and results in two products.

-

Myr-CoA Binding: The enzyme first binds to the Myr-CoA substrate, which induces a conformational change.[12]

-

Peptide Substrate Binding: This conformational change exposes the binding site for the N-terminal glycine of the target protein.[12]

-

Catalysis: NMT then catalyzes the nucleophilic attack of the N-terminal glycine's alpha-amino group on the thioester carbonyl of Myr-CoA.

-

Product Release: The myristoylated protein and Coenzyme A (CoA) are then released, and the enzyme returns to its initial state, ready for the next catalytic cycle.[12]

The essential and ubiquitous nature of NMT in eukaryotes, coupled with its absence in prokaryotes, makes it an attractive target for antimicrobial and anticancer drug development.[1][16]

The Inhibitor: 2-Bromotetradecanoic Acid

2-Bromotetradecanoic acid (2-Br-T) is a synthetic analog of myristic acid where a bromine atom replaces a hydrogen atom at the α-carbon (carbon-2) position. This seemingly minor modification has profound implications for its interaction with the NMT catalytic cycle. While its longer-chain cousin, 2-bromopalmitate, is widely used as an inhibitor of protein S-palmitoylation[17][18], 2-Br-T is the specific analog for probing N-myristoylation.

| Property | Value | Source |

| Alternate Name | α-Bromomyristic acid | [19] |

| CAS Number | 135312-82-2 (or 10520-81-7) | [19][20] |

| Molecular Formula | C₁₄H₂₇BrO₂ | [19][20] |

| Molecular Weight | 307.27 g/mol | [19][21] |

Mechanism of NMT Inhibition by 2-Bromotetradecanoic Acid

2-Br-T acts as a mechanism-based inhibitor. Inside the cell, it is first activated by being converted to 2-bromotetradecanoyl-CoA (2-Br-T-CoA) by an acyl-CoA synthetase. This activated form then serves as a substrate analog that can enter the NMT catalytic cycle.

The proposed mechanism of inhibition follows these steps:

-

Cellular Uptake and Activation: 2-Br-T enters the cell and is converted to 2-Br-T-CoA.

-

Binding to NMT: 2-Br-T-CoA binds to the Myr-CoA site on the NMT enzyme.

-

Abortive Catalysis: The presence of the electronegative bromine atom at the α-carbon position hinders the catalytic transfer of the fatty acid to the N-terminal glycine of the protein substrate. This may lead to the formation of a stalled ternary complex (NMT•2-Br-T-CoA•peptide), effectively sequestering the enzyme.

-

Potential for Irreversible Inhibition: The bromine atom makes the α-carbon an electrophilic center, creating the potential for it to alkylate a nucleophilic residue within the NMT active site, leading to irreversible covalent modification and inactivation of the enzyme. This mechanism is analogous to how 2-bromopalmitoyl-CoA is known to covalently label enzymes.[22][23]

Caption: Downstream cellular effects resulting from NMT inhibition.

Experimental Protocols for Studying NMT Inhibition

To accurately assess the inhibitory potential of compounds like 2-Br-T, validated in vitro and cellular assays are essential.

Protocol 1: In Vitro Fluorescence-Based NMT Inhibition Assay

This protocol describes a continuous, fluorescence-based assay that measures the production of Coenzyme A (CoA), a product of the NMT reaction. [8][24]The free thiol group on the released CoA reacts with a pro-fluorescent maleimide dye, generating a quantifiable fluorescent signal.

A. Materials and Reagents:

-

Recombinant human NMT1 or NMT2 enzyme

-

Myristoyl-CoA (Myr-CoA)

-

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate like c-Src)

-

2-Bromotetradecanoic acid (or other test inhibitor)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA, 0.01% Triton X-100

-

CPM dye (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin)

-

DMSO for inhibitor dilution

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 380-390 nm, Emission: 460-470 nm)

B. Experimental Workflow:

-

Inhibitor Preparation: Prepare a serial dilution of 2-Br-T in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).

-

Reagent Preparation:

-

Prepare a 2X enzyme solution in assay buffer.

-

Prepare a 2X substrate mix containing Myr-CoA and the peptide substrate in assay buffer.

-

Prepare a CPM dye solution in assay buffer.

-

-

Assay Plate Setup:

-

Add 2 µL of diluted inhibitor (or DMSO for positive control) to each well.

-

Add 20 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

-

To initiate the reaction, add 20 µL of the 2X substrate mix to each well.

-

For negative controls, use wells with no enzyme.

-

-

Reaction and Detection:

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 10 µL of the CPM dye solution.

-

Incubate for an additional 10 minutes to allow the dye to react with the generated CoA.

-

-

Data Acquisition: Read the fluorescence intensity on a plate reader.

C. Data Analysis:

-

Subtract the background fluorescence (negative control wells) from all other readings.

-

Normalize the data to the positive control (DMSO-only wells), which represents 100% enzyme activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

| Compound | Target | Apparent IC₅₀ (nM) |

| Compound X (Control) | HsNMT1 | 5 |

| 2-Br-T (Hypothetical) | HsNMT1 | 500 - 5000 |

| Compound Y (Control) | HsNMT2 | 8 |

| 2-Br-T (Hypothetical) | HsNMT2 | 600 - 6000 |

This table presents hypothetical IC₅₀ values to illustrate typical results. Actual values must be determined experimentally.

Caption: Workflow for the in vitro fluorescence-based NMT inhibition assay.

Protocol 2: Cellular NMT Inhibition Assay via Metabolic Labeling

This protocol uses a myristic acid analog containing a clickable alkyne group (e.g., Y-Myr or YnMyr) to visualize the extent of protein N-myristoylation in living cells. [25][26]Inhibition of NMT by 2-Br-T results in a decreased incorporation of the clickable probe, which can be detected after click chemistry ligation to a reporter tag.

A. Materials and Reagents:

-

Cell line of interest (e.g., HeLa, MDA-MB-231)

-

Complete cell culture medium

-

2-Bromotetradecanoic acid (2-Br-T)

-

YnMyr (12-azidododecanoic acid or equivalent alkyne probe)

-

Lysis Buffer: RIPA buffer with protease inhibitors

-

Click Chemistry Reagents: Copper (II) sulfate (CuSO₄), TBTA ligand, sodium ascorbate

-

Reporter Tag: Azide- or alkyne-functionalized fluorophore (e.g., TAMRA-azide) or biotin (e.g., Biotin-azide)

-

SDS-PAGE and Western blotting equipment

B. Experimental Workflow:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of 2-Br-T (and a DMSO vehicle control) for 2-4 hours in complete medium.

-

-

Metabolic Labeling:

-

Add the YnMyr probe to the media of all wells to a final concentration of 25-50 µM.

-

Incubate for an additional 16-18 hours.

-

-

Cell Lysis:

-

Wash the cells twice with cold PBS.

-

Lyse the cells directly on the plate with ice-cold Lysis Buffer.

-

Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant (e.g., via BCA assay).

-

-

Click Chemistry Reaction:

-

In a microcentrifuge tube, combine 50 µg of protein lysate with the click chemistry reaction cocktail (pre-mixed CuSO₄, TBTA, reporter tag, and freshly prepared sodium ascorbate).

-

Incubate at room temperature for 1 hour, protected from light if using a fluorescent tag.

-

-

Sample Analysis:

-

Quench the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

For fluorescent tags: Visualize the gel directly using a fluorescence scanner.

-

For biotin tags: Transfer the proteins to a PVDF membrane and detect using streptavidin-HRP followed by chemiluminescence. A loading control (e.g., anti-HSP90 or anti-Actin) should be probed on the same blot.

-

C. Data Interpretation:

-

A dose-dependent decrease in the fluorescent or chemiluminescent signal across the entire lane indicates successful inhibition of global protein N-myristoylation.

-

Quantify the total lane intensity and normalize to the loading control to determine the relative inhibition at each concentration of 2-Br-T.

Conclusion and Future Directions

2-Bromotetradecanoic acid is a powerful chemical tool for elucidating the complex roles of N-myristoylation in cellular physiology and disease. By providing a means to acutely block NMT activity, it allows researchers to dissect the downstream consequences on signaling networks, cell viability, and pathogen replication. The protocols detailed in this guide offer robust and validated methods for quantifying NMT inhibition, serving as a foundation for both basic research and early-stage drug discovery. Future work will likely focus on developing more potent and isozyme-selective NMT inhibitors, moving from tool compounds like 2-Br-T to clinically viable therapeutics that target the N-myristoylation-dependent vulnerabilities of cancer cells and infectious agents. [1][27][28]

References

-

Recent advances in the discovery of N-myristoyltransferase inhibitors. PubMed. [Link]

-

N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. ACS Chemical Biology. [Link]

-

N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. PMC - PubMed Central. [Link]

-

Mechanisms of action of NIP71 on N-myristoyltransferase activity. PubMed. [Link]

-

N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. J-Stage. [Link]

-

N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. Semantic Scholar. [Link]

-

Protein N-myristoylation: functions and mechanisms in control of innate immunity. PMC. [Link]

-

Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. PMC - NIH. [Link]

-

What are NMT2 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

What are NMT1 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Myristoylation. Wikipedia. [Link]

-

Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach. ACS Omega. [Link]

-

2-Bromopalmitate reduces protein deacylation by inhibition of acyl-protein thioesterase enzymatic activities. PubMed. [Link]

-

Mass spectrometry analysis of synthetically myristoylated peptides. PubMed - NIH. [Link]

-

N-Myristoyltransferase (NMT) inhibitors are completely novel payloads for Antibody Drug Conjugates that deliver extensive tumor. Myricx Bio. [Link]

-

An assay for myristoyl-CoA: protein N-myristoyltransferase activity based on ion-exchange exclusion of [3H]myristoyl peptide. PubMed. [Link]

-

N-myristoylation Analysis Service. MtoZ Biolabs. [Link]

-

N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. PMC - PubMed Central. [Link]

-

Inhibition of protein palmitoylation, raft localization, and T cell signaling by 2-bromopalmitate and polyunsaturated fatty acids. PubMed. [Link]

-

Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani. NIH. [Link]

- Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A. Unknown Source. [No URL available]

-

Effects on Cellular N-myristoylation, N-myristoyltransferases, and... ResearchGate. [Link]

-

The role of N-myristoyltransferase 1 in tumour development. PMC - NIH. [Link]

-

(PDF) 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. ResearchGate. [Link]

-

A fluorescence-based assay for N-myristoyltransferase activity. PubMed. [Link]

-

A fluorescence-based assay for N-myristoyltransferase activity. PMC - NIH. [Link]

-

Profiling Targets of the Irreversible Palmitoylation Inhibitor 2-Bromopalmitate. ACS Chemical Biology. [Link]

-

Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation.. PNAS. [Link]

-

Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. PubMed - NIH. [Link]

-

NMT1 (N-myristoyltransferase 1). PMC - NIH. [Link]

-

A fluorescence-based assay for N-myristoyltransferase activity. ResearchGate. [Link]

-

Glycylpeptide N-tetradecanoyltransferase 2. Wikipedia. [Link]

-

NMT assay. Major components of the NMT activity assay are indicated,... ResearchGate. [Link]

-

Chemical Properties of 2-Bromotetradecanoic acid (CAS 10520-81-7). Cheméo. [Link]

-

2-Bromotetradecanoic acid. NIST WebBook. [Link]

Sources

- 1. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myristoylation - Wikipedia [en.wikipedia.org]

- 3. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]

- 8. A fluorescence-based assay for N-myristoyltransferase activity [pubmed.ncbi.nlm.nih.gov]

- 9. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]

- 11. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses | Semantic Scholar [semanticscholar.org]

- 12. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of action of NIP71 on N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What are NMT2 inhibitors and how do they work? [synapse.patsnap.com]

- 15. Glycylpeptide N-tetradecanoyltransferase 2 - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of protein palmitoylation, raft localization, and T cell signaling by 2-bromopalmitate and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scbt.com [scbt.com]

- 20. 2-Bromotetradecanoic acid [webbook.nist.gov]

- 21. 2-Bromotetradecanoic acid (CAS 10520-81-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. myricxbio.com [myricxbio.com]

The Antifungal Potential of 2-Bromotetradecanoic Acid Derivatives: A Technical Guide for Researchers

Introduction: Targeting Fungal Lipid Metabolism

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the exploration of novel therapeutic targets. Among the promising avenues is the disruption of essential lipid metabolic pathways in fungi. One such critical process is protein N-myristoylation, catalyzed by the enzyme N-myristoyltransferase (NMT). This enzyme attaches a myristoyl group (a 14-carbon saturated fatty acid) to the N-terminal glycine of a multitude of cellular proteins, a modification vital for their function and localization. As this process is essential for the viability of pathogenic fungi like Candida albicans, NMT has emerged as a compelling target for the development of new antifungal agents.[1]

This guide provides an in-depth technical overview of 2-bromotetradecanoic acid, a myristic acid analog, and its derivatives as potent inhibitors of fungal NMT with significant antifungal properties. We will delve into the mechanism of action, structure-activity relationships, synthesis, and the requisite experimental protocols for evaluating the efficacy of these compounds, offering a comprehensive resource for researchers in mycology and drug discovery.

Mechanism of Action: Inhibition of N-Myristoyltransferase

2-Bromotetradecanoic acid exerts its antifungal effect primarily by acting as a putative inhibitor of N-myristoyltransferase (NMT).[2] The structural similarity of 2-bromotetradecanoic acid to myristic acid allows it to be recognized by the fungal NMT. However, the presence of the bromine atom at the alpha-carbon (C-2) position is thought to interfere with the catalytic process.

The proposed mechanism involves the compound acting as a competitive inhibitor, binding to the myristoyl-CoA binding site of the NMT enzyme. This prevents the natural substrate, myristoyl-CoA, from binding and subsequent transfer of the myristoyl group to target proteins. The inhibition of N-myristoylation disrupts the function of numerous essential proteins involved in signal transduction, protein trafficking, and structural integrity, ultimately leading to fungal cell death.[1] One study reported that (±)-2-bromotetradecanoic acid reduced NMT activity by 86% at a concentration of 0.5 mM, providing strong evidence for this mechanism.[3]

Caption: Proposed mechanism of 2-Bromotetradecanoic acid as a competitive inhibitor of N-Myristoyltransferase.

Synthesis of 2-Bromotetradecanoic Acid

The synthesis of 2-bromotetradecanoic acid and other α-bromo fatty acids can be reliably achieved through the Hell-Volhard-Zelinskii reaction. This classic organic reaction involves the α-bromination of a carboxylic acid.

The process begins with the reaction of the parent carboxylic acid, tetradecanoic acid (myristic acid), with a brominating agent, typically bromine (Br₂), in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The PBr₃ converts the carboxylic acid into an acid bromide, which more readily enolizes. The enol form of the acid bromide then reacts with Br₂ to introduce a bromine atom at the α-carbon. Subsequent hydrolysis of the α-bromo acid bromide yields the final product, 2-bromotetradecanoic acid.

In Vitro Antifungal Activity

Studies have demonstrated the potent in vitro antifungal activity of 2-bromotetradecanoic acid against a range of pathogenic fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for assessing antifungal potency.

| Fungal Species | MIC (µM) |

| Candida albicans | 39 |

| Cryptococcus neoformans | 20 |

| Saccharomyces cerevisiae | 10 |

| Aspergillus niger | <42 |

| Data from Parang et al. (1997)[2] |

These results highlight the broad-spectrum potential of 2-bromotetradecanoic acid, with notable activity against both yeasts and filamentous fungi.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies on a wide array of 2-bromotetradecanoic acid derivatives are not extensively documented, key insights can be drawn from research on related halogenated fatty acids and other myristic acid analogs.

-

Fatty Acid Chain Length: The 14-carbon chain of myristic acid is crucial for recognition by fungal NMT. Deviations from this length can significantly impact binding affinity and inhibitory activity.

-

α-Halogenation: The presence of a halogen at the C-2 position is a critical feature for the antifungal activity of this class of compounds. Studies on 2-halotetradecanoic acids have shown that bromo- and chloro- analogs exhibit potent activity.

-

Position of Halogenation: Halogenation at the α-position appears to be more effective than at other positions along the fatty acid chain, likely due to its proximity to the catalytic site of the enzyme.

-

Esterification: Esterification of the carboxylic acid group can influence the compound's cell permeability and, consequently, its antifungal activity. This modification warrants further investigation for optimizing drug delivery.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

To ensure the generation of reproducible and comparable data for novel antifungal compounds like 2-bromotetradecanoic acid derivatives, adherence to standardized protocols is paramount. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted standard.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-bromotetradecanoic acid derivatives against a target fungal isolate.

Materials:

-

2-Bromotetradecanoic acid derivative (test compound)

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Target fungal isolate (e.g., Candida albicans)

-

Sabouraud Dextrose Agar (SDA)

-

Sterile saline

-

Spectrophotometer

-

Humidified incubator (35°C)

Procedure:

-

Preparation of Stock Solution:

-

Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

-

Preparation of Fungal Inoculum:

-

Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure a pure and viable culture.

-

Prepare a suspension of fungal colonies in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Assay Setup:

-